molecular formula C11H21NO4 B12878061 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid

Cat. No.: B12878061
M. Wt: 231.29 g/mol
InChI Key: OBZVEXKLKXLILY-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

OBZVEXKLKXLILY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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